molecular formula C9H8BrFO2 B1518020 3-(5-Bromo-2-fluorophenyl)propanoic acid CAS No. 881189-58-8

3-(5-Bromo-2-fluorophenyl)propanoic acid

Cat. No.: B1518020
CAS No.: 881189-58-8
M. Wt: 247.06 g/mol
InChI Key: PLZWWEAGJMHRRA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)propanoic acid is an organic compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is further connected to a propanoic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by first brominating 2-fluorobenzoic acid followed by a subsequent reaction to introduce the propanoic acid group.

  • Grignard Reaction: Another method involves the use of Grignard reagents, where a Grignard reagent derived from 5-bromo-2-fluorobenzene is reacted with carbon dioxide followed by acidification to yield the propanoic acid derivative.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: Some industrial processes may employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the propanoic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine or fluorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or aldehydes.

  • Substitution Products: Various halogenated or cyanated derivatives.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)propanoic acid finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

  • Pathways Involved: The specific pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 3-(4-Bromo-2-fluorophenyl)propanoic acid: Similar structure but with a different position of the bromine atom.

  • 3-(5-Bromo-2-chlorophenyl)propanoic acid: Similar structure but with chlorine instead of fluorine.

Uniqueness: 3-(5-Bromo-2-fluorophenyl)propanoic acid is unique due to the specific combination of bromine and fluorine atoms on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(5-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWWEAGJMHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-58-8
Record name 3-(5-bromo-2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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